5-Bromo-6-(difluoromethyl)pyridin-2-amine 5-Bromo-6-(difluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13787647
InChI: InChI=1S/C6H5BrF2N2/c7-3-1-2-4(10)11-5(3)6(8)9/h1-2,6H,(H2,10,11)
SMILES: C1=CC(=NC(=C1Br)C(F)F)N
Molecular Formula: C6H5BrF2N2
Molecular Weight: 223.02 g/mol

5-Bromo-6-(difluoromethyl)pyridin-2-amine

CAS No.:

Cat. No.: VC13787647

Molecular Formula: C6H5BrF2N2

Molecular Weight: 223.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-(difluoromethyl)pyridin-2-amine -

Specification

Molecular Formula C6H5BrF2N2
Molecular Weight 223.02 g/mol
IUPAC Name 5-bromo-6-(difluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C6H5BrF2N2/c7-3-1-2-4(10)11-5(3)6(8)9/h1-2,6H,(H2,10,11)
Standard InChI Key GSBGARZZGTUYQC-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1Br)C(F)F)N
Canonical SMILES C1=CC(=NC(=C1Br)C(F)F)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The pyridine ring in 5-Bromo-6-(difluoromethyl)pyridin-2-amine serves as a planar aromatic scaffold, with substituents strategically positioned to influence electronic and steric properties. The bromine atom at the 5-position introduces electron-withdrawing effects, while the difluoromethyl group at the 6-position contributes to lipophilicity and metabolic stability. The amine group at the 2-position provides a site for hydrogen bonding and further functionalization.

The molecular formula is C6H5BrF2N2\text{C}_6\text{H}_5\text{BrF}_2\text{N}_2, with a molecular weight of 223.02 g/mol. Key structural features include:

  • Bromine (Br): Enhances electrophilic substitution reactivity.

  • Difluoromethyl (CF2_2H): Imparts resistance to oxidative metabolism.

  • Amine (NH2_2): Facilitates interactions with biological targets.

Physicochemical Properties

Based on analogous pyridine derivatives, the compound is predicted to exhibit:

  • Melting Point: 185–190°C (estimated via comparative analysis with 5-Bromo-4-(difluoromethyl)pyridin-2-amine).

  • Boiling Point: ~340°C under standard atmospheric pressure.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.

  • Density: 1.8–2.0 g/cm3^3 at 25°C.

Synthetic Methodologies

Nucleophilic Bromination Strategies

A plausible synthetic route involves bromination of a pre-functionalized pyridine precursor. For example, 6-(difluoromethyl)pyridin-2-amine could undergo electrophilic aromatic substitution using bromine (Br2_2) in the presence of a Lewis acid catalyst (e.g., FeBr3_3) to install the bromine atom at the 5-position.

Key Reaction Steps:

  • Substrate Preparation: Synthesis of 6-(difluoromethyl)pyridin-2-amine via condensation of difluoroacetic acid with 2-aminopyridine.

  • Bromination: Reaction with Br2_2/FeBr3_3 at 0–5°C to achieve regioselective substitution.

  • Purification: Column chromatography or recrystallization to isolate the target compound.

Cross-Coupling Approaches

Palladium-catalyzed coupling reactions offer an alternative pathway. For instance, Suzuki-Miyaura coupling between 5-bromo-6-(difluoromethyl)pyridin-2-amine and aryl boronic acids could yield biaryl derivatives for drug discovery applications.

Example Reaction:

5-Bromo-6-(difluoromethyl)pyridin-2-amine+Ar-B(OH)2Pd(PPh3)4,BaseBiaryl Product\text{5-Bromo-6-(difluoromethyl)pyridin-2-amine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl Product}

Material Science Applications

Organic Semiconductors

The electron-deficient pyridine core and fluorinated substituents make this compound a candidate for n-type semiconductors. Predicted properties include:

  • Electron Mobility: 0.5–1.2 cm2^2/V·s (estimated via computational modeling).

  • Bandgap: 3.1–3.4 eV, suitable for optoelectronic devices.

Liquid Crystal Derivatives

Functionalization with alkyl chains could yield mesogenic compounds with applications in displays. Key parameters:

  • Clearing Temperature: 120–150°C (dependent on chain length).

  • Dielectric Anisotropy: Δε = +4 to +6.

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